2-Amino-2,3-dihydro-1H-indene-2-carbonitrile
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Overview
Description
2-Amino-2,3-dihydro-1H-indene-2-carbonitrile is a chemical compound with the molecular formula C10H10N2. It is a yellow to brown solid at room temperature and has a molecular weight of 158.2 g/mol . This compound is known for its unique structure, which includes an indene ring system fused with an amino and a nitrile group. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, which are the most abundant components in the extracellular matrix (ECM) .
Mode of Action
This compound interacts with DDR1 in a specific manner. One of the representative compounds, 7f, binds with DDR1 with a Kd value of 5.9 nM and suppresses the kinase activity with a half-maximal (50%) inhibitory concentration value of 14.9 nM . The nitrogen atom of the compound forms a hydrogen bond with the hinge residue Met704, while the amino group at the 2-position of the indene forms a hydrogen bond with the gatekeeper residue Thr701 .
Biochemical Pathways
Upon binding, this compound potently inhibits collagen-induced DDR1 signaling . This leads to the suppression of the epithelial-mesenchymal transition, a key process in cancer metastasis . The compound also dose-dependently suppresses the colony formation of pancreatic cancer cells .
Pharmacokinetics
The compound is known to have a molecular weight of 1582 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in promising therapeutic efficacy in orthotopic mouse models of pancreatic cancer . By inhibiting DDR1 signaling and suppressing the epithelial-mesenchymal transition, the compound effectively reduces the growth and spread of pancreatic cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by desmoplasia and the presence of ECM components, plays a key role in the chemoresistance of pancreatic cancer patients . Therefore, the compound’s action may be influenced by these factors.
Biochemical Analysis
Biochemical Properties
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
For example, a compound named 7f, which is a 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative, has been found to bind with Discoidin Domain Receptor 1 (DDR1) with a Kd value of 5.9 nM and suppress the kinase activity with an half-maximal (50%) inhibitory concentration value of 14.9 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile can be achieved through several methods. One common method involves the reaction of indanone with cyanamide in the presence of a base, followed by reduction . Another method includes the use of transaminase enzymes to achieve stereoselective synthesis . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dihydro-1H-indene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-Amino-2,3-dihydro-1H-indene-2-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2,3-dihydro-1H-indene-2-carboxamide
- Indole derivatives
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
Uniqueness
2-Amino-2,3-dihydro-1H-indene-2-carbonitrile is unique due to its specific combination of an indene ring system with amino and nitrile groups. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-amino-1,3-dihydroindene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFJADHOLXACJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144800-68-0 |
Source
|
Record name | 2-AMINO-2,3-DIHYDRO-1H-INDENE-2-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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